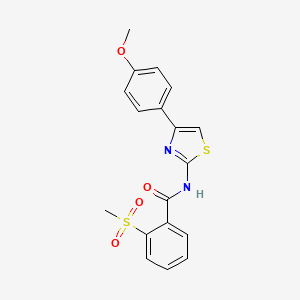
2-((3-氯喹喔啉-2-基)硫代)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C10H7ClN2O2S and its molecular weight is 254.69. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和反应性
喹喔啉衍生物,包括与 2-((3-氯喹喔啉-2-基)硫代)乙酸相关的衍生物,已显示出不同寻常的氯取代反应,突出了此类化合物中氯化的亲核机制。这种反应性对于开发具有潜在生物活性的新合成路线和分子至关重要 (Ahmad、Habib、Ziauddin 和 Bashir,1965)。此外,喹喔啉衍生物与亲核试剂(包括巯基乙酸)的相互作用导致形成新化合物,这些化合物有可能在药用化学中得到进一步应用 (Badr、El-Naggar、El-Sherief、Abdel-rahman 和 Aly,1983)。
生物活性
研究已经发现了一系列由 2-巯基-4-甲基-5-噻唑乙酸和 4,7-二氯喹啉合成的化合物,显示出有希望的抗疟疾和抗癌活性。这表明 2-((3-氯喹喔啉-2-基)硫代)乙酸衍生物在治疗疟疾和癌症的药物开发中具有显着的潜力 (Ramírez、Rodrigues、Mijares、de Sanctis 和 Charris,2020)。
材料科学和传感器技术
使用 2-((3-氯喹喔啉-2-基)硫代)乙酸衍生物(特别是用于 DNA 杂交)开发电化学传感器,展示了该化合物在生物传感器技术中的效用。这些传感器可以提供高灵敏度和特异性来检测遗传物质,在医学诊断和法医学中具有潜在应用 (Cha、Han、Choi、Yoon、Oh 和 Lim,2003)。
抗菌和抗炎活性
已经探索了包括 2-((3-氯喹喔啉-2-基)硫代)乙酸衍生物在内的新型喹喔啉的抗菌活性。这条研究途径对于开发对抗耐药菌株的新型抗生素和抗菌剂至关重要 (Soliman 和 Amer,2012)。此外,某些衍生物的抗炎活性表明在炎症性疾病中具有潜在的治疗应用 (Singh 等人,2010)。
未来方向
The future directions for “2-((3-Chloroquinoxalin-2-yl)thio)acetic acid” could involve further exploration of its diverse properties and potential for various applications. The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
作用机制
Target of Action
Quinoxaline derivatives, a class to which cqa belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been shown to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Some quinoxaline derivatives have shown potent inhibition activity, suggesting that they may have significant effects at the molecular and cellular levels .
属性
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBQYBWOMNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)



![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
